N-[(3,5-dimethoxyphenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine
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Overview
Description
N-[(3,5-dimethoxyphenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a trifluoromethyl group at the 6th position of the pyrimidine ring and a dimethoxyphenylmethyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethoxyphenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.
Attachment of the Dimethoxyphenylmethyl Group: The final step involves the nucleophilic substitution of the pyrimidine ring with a dimethoxyphenylmethyl halide in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dimethoxyphenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
N-[(3,5-dimethoxyphenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(3,5-dimethoxyphenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group enhances its lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets. The dimethoxyphenylmethyl group can participate in hydrogen bonding and hydrophobic interactions, further stabilizing its binding to the target.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-2-amine
- 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine
Uniqueness
N-[(3,5-dimethoxyphenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in drug discovery and development.
Properties
Molecular Formula |
C15H16F3N3O2 |
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Molecular Weight |
327.30 g/mol |
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C15H16F3N3O2/c1-9-20-13(15(16,17)18)7-14(21-9)19-8-10-4-11(22-2)6-12(5-10)23-3/h4-7H,8H2,1-3H3,(H,19,20,21) |
InChI Key |
JWWCJUOGQMAVJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)NCC2=CC(=CC(=C2)OC)OC)C(F)(F)F |
Origin of Product |
United States |
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